molecular formula C30H32N4O5S B2530626 N-[(furan-2-yl)methyl]-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide CAS No. 422292-81-7

N-[(furan-2-yl)methyl]-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide

Cat. No.: B2530626
CAS No.: 422292-81-7
M. Wt: 560.67
InChI Key: BNVLOCHXGLYKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a quinazolinone moiety, and a cyclohexane carboxamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with various intermediates to form the final compound. Key steps include:

    Formation of furan-2-ylmethylamine: This can be achieved through the reaction of furan-2-carboxaldehyde with an amine source under reductive amination conditions.

    Synthesis of the quinazolinone intermediate: This involves the reaction of 2-aminobenzamide with appropriate reagents to form the quinazolinone core.

    Coupling reactions: The furan-2-ylmethylamine is coupled with the quinazolinone intermediate using coupling agents such as EDCI or DCC in the presence of a base.

    Final assembly: The cyclohexane carboxamide group is introduced through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazoline derivatives.

    Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Brominated or nitrated methoxyphenyl derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((furan-2-ylmethyl)-carbamoyl)-2-thiophen-2-yl-vinyl)-benzamide
  • N-furan-2-ylmethyl-N’-thiazol-2-yl-oxalamide

Uniqueness

N-[(furan-2-yl)methyl]-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide is unique due to its combination of a furan ring, a quinazolinone moiety, and a cyclohexane carboxamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O5S/c1-38-26-11-5-4-10-25(26)32-27(35)19-40-30-33-24-9-3-2-8-23(24)29(37)34(30)18-20-12-14-21(15-13-20)28(36)31-17-22-7-6-16-39-22/h2-11,16,20-21H,12-15,17-19H2,1H3,(H,31,36)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVLOCHXGLYKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.